molecular formula C15H20O4 B080364 Stenophyllolide CAS No. 11054-57-2

Stenophyllolide

Cat. No. B080364
CAS RN: 11054-57-2
M. Wt: 264.32 g/mol
InChI Key: QKQGXZIVYKJKBQ-RASOWBLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stenophyllolide is a natural product that is isolated from the roots of the plant, Cacalia delphiniifolia. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to these properties, there has been a growing interest in studying stenophyllolide, particularly its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Chemical Structure and Composition

Stenophyllolide, a compound derived from Centaurea aspera var. stenophylla, has been characterized as 9β,15-dihydroxygermacra-1(10),4,11-trien-6α,12-olide. This molecular structure was elucidated using X-ray analysis, revealing its complex stereochemistry (Amigó et al., 1984). Additionally, stenophyllolide, along with other compounds like flavones and sesquiterpene lactones, was isolated and identified from Centaurea aspera var. stenophylla (Picher et al., 1984).

Potential Therapeutic Applications

In a study exploring the medicinal uses of Annona stenophylla, it was found that an aqueous extract of this plant, which contains stenophyllolide, stimulated glucose uptake in muscle cells. This suggests potential applications in managing diabetes, as the extract increased glucose uptake and influenced GLUT 4 mRNA and translocation, possibly acting via the PI-3-K pathway (Taderera et al., 2019).

Research on Related Compounds

While direct studies on stenophyllolide are limited, research on related compounds provides insights into potential areas of application. For instance, cardiac steroids, which share some structural similarities with stenophyllolide, have been studied for their selective cytotoxicity in malignant cells, indicating potential for cancer therapy (Daniel et al., 2003). Furthermore, the therapeutic use of bufadienolides, another related group of compounds, suggests possible applications in cancer treatment, as they demonstrate mechanisms like induction of apoptosis and inhibition of angiogenesis (Deng et al., 2020).

properties

CAS RN

11054-57-2

Product Name

Stenophyllolide

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)6-14-12(7-13(9)17)10(2)15(18)19-14/h4,6,12-14,16-17H,2-3,5,7-8H2,1H3/b9-4+,11-6-/t12-,13-,14+/m0/s1

InChI Key

QKQGXZIVYKJKBQ-RASOWBLLSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C[C@@H]1O)C(=C)C(=O)O2)/CO

SMILES

CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO

Canonical SMILES

CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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